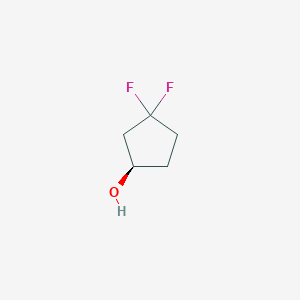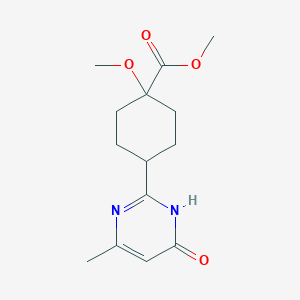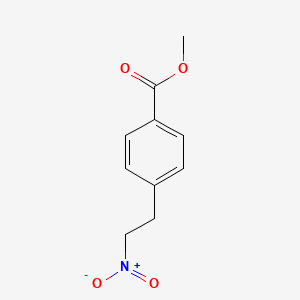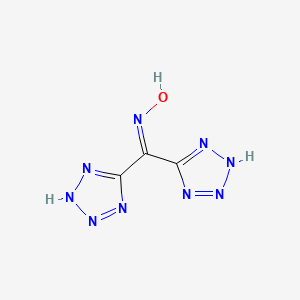
(1R)-3,3-Difluorocyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-3,3-Difluorocyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with two fluorine atoms and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,3-Difluorocyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene as the starting material.
Hydroxylation: The hydroxyl group is introduced via hydroboration-oxidation. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for fluorination and hydroxylation steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-3,3-Difluorocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium azide (NaN3) can yield the corresponding azido derivative.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaN3, potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 3,3-Difluorocyclopentanone
Reduction: Cyclopentane-1-ol
Substitution: 3,3-Diazidocyclopentan-1-ol
Aplicaciones Científicas De Investigación
(1R)-3,3-Difluorocyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential in creating fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-3,3-Difluorocyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluorocyclopentanone: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
Cyclopentan-1-ol: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
3,3-Diazidocyclopentan-1-ol: Contains azido groups instead of fluorine, leading to different reactivity and applications.
Uniqueness
(1R)-3,3-Difluorocyclopentan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H8F2O |
|---|---|
Peso molecular |
122.11 g/mol |
Nombre IUPAC |
(1R)-3,3-difluorocyclopentan-1-ol |
InChI |
InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2/t4-/m1/s1 |
Clave InChI |
UXEMHKAZXAHULD-SCSAIBSYSA-N |
SMILES isomérico |
C1CC(C[C@@H]1O)(F)F |
SMILES canónico |
C1CC(CC1O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)



![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)

![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)


